Product packaging for 8-fluorooctan-1-ol(Cat. No.:CAS No. 408-27-5)

8-fluorooctan-1-ol

Cat. No.: B3052377
CAS No.: 408-27-5
M. Wt: 148.22 g/mol
InChI Key: DGGXBEHZGMUMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Fluorooctan-1-ol is a fluorinated organic compound with the molecular formula C8H17FO and a molecular weight of 148.22 g/mol . As a fluoroalkanol, it serves as a valuable building block in organic synthesis and medicinal chemistry. Researchers utilize this compound to incorporate fluorine atoms and alcohol functionalities into larger molecules, which can alter their physicochemical properties, metabolic stability, and bioavailability. Potential research applications include its use as an intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The compound requires careful handling and cold-chain transportation to ensure stability . This compound is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17FO B3052377 8-fluorooctan-1-ol CAS No. 408-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluorooctan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGXBEHZGMUMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCF)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961216
Record name 8-Fluorooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408-27-5
Record name 1-Octanol, 8-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000408275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Fluorooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Fluorooctan 1 Ol

Established Synthetic Pathways to 8-Fluorooctan-1-ol

A common and cost-effective starting material for the synthesis of this compound is 1,8-octanediol (B150283). wikipedia.orgguidechem.com This pathway is a two-stage process that first requires the selective mono-functionalization of the diol to install a suitable leaving group, followed by nucleophilic fluorination.

The first step involves the conversion of one of the hydroxyl groups into a better leaving group, typically a halide. The synthesis of 8-bromo-1-octanol (B1265630) from 1,8-octanediol using hydrobromic acid (HBr) is a well-documented procedure. chemicalbook.com The reaction is typically carried out in a solvent like toluene, and the water produced is removed using a Dean-Stark apparatus to drive the reaction to completion. chemicalbook.com Careful control of stoichiometry is necessary to minimize the formation of the di-substituted byproduct, 1,8-dibromooctane.

Once the 8-bromo-1-octanol intermediate is obtained, the second step is a nucleophilic substitution (SN2) reaction to introduce the fluorine atom. This is achieved by treating the bromo-alcohol with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction's effectiveness is often enhanced by using a phase-transfer catalyst or conducting the reaction in a high-boiling point, polar aprotic solvent to improve the solubility and nucleophilicity of the fluoride ion. researchgate.net

Table 1: Two-Step Synthesis from 1,8-Octanediol

Step Precursor Reagents Intermediate/Product Typical Yield
1. Monobromination 1,8-Octanediol HBr, Toluene 8-Bromo-1-octanol >80% google.com

Syntheses that begin with 8-bromo-1-octanol focus directly on the critical C-F bond-forming step. lookchem.comnih.govnist.gov This precursor, which can be synthesized from 1,8-octanediol as described previously, allows for a more direct investigation of the fluorination reaction itself. chemicalbook.com

The conversion of 8-bromo-1-octanol to this compound is a classic example of a Finkelstein-type reaction. The success of this nucleophilic substitution depends heavily on overcoming the challenges associated with fluoride's low solubility and high basicity in its salt forms. ucla.edu To enhance the reactivity, alkali metal fluorides like KF are often used in conjunction with crown ethers or in specialized solvent systems. researchgate.net For instance, the use of a bis-triethylene glycolic crown-5-calix nih.govarene has been shown to be an effective promoter for nucleophilic fluorination using KF. Another approach involves using tertiary alcohols as the reaction medium, which can significantly increase the nucleophilic reactivity of the fluoride anion while minimizing elimination side products. researchgate.net

Advanced Synthetic Strategies for Selective Fluorination at the C-8 Position

Modern synthetic chemistry has sought to develop more direct and selective methods for converting alcohols to alkyl fluorides, bypassing the need for pre-activating the alcohol as a halide. These "deoxyfluorination" methods offer milder reaction conditions and greater functional group tolerance. nih.govprinceton.edu

Deoxyfluorination reagents directly replace a hydroxyl group with a fluorine atom. Several such reagents have been developed, each with distinct advantages.

DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® are well-known deoxyfluorination reagents. However, their application can be limited by side reactions like elimination, and concerns about their thermal stability exist. nih.gov

PhenoFluor™ is a crystalline, non-explosive solid reagent that demonstrates high chemoselectivity. It is particularly effective for selectively fluorinating primary alcohols in the presence of secondary or tertiary alcohols. nih.gov

PyFluor is a stable and low-cost deoxyfluorination reagent derived from pyridine (B92270). It is known for fluorinating a broad range of alcohols with minimal formation of elimination byproducts, which is a common issue with other reagents. ucla.edu

AlkylFluor is another modern reagent that offers high selectivity and mild reaction conditions for the deoxyfluorination of alcohols. youtube.com

These advanced reagents could theoretically be applied to the selective mono-fluorination of 1,8-octanediol to directly yield this compound, representing a more atom-economical and efficient synthetic route.

Table 2: Comparison of Modern Deoxyfluorination Reagents

Reagent Key Advantages Limitations
DAST/Deoxo-Fluor® Widely used and commercially available Potential for elimination side-reactions, thermal instability nih.gov
PhenoFluor™ High chemoselectivity, good safety profile, tolerant of many functional groups nih.gov High molecular weight makes it less ideal for large-scale reactions nih.gov
PyFluor Low cost, high stability, selective for substitution over elimination ucla.edu Substrate scope may vary

Enantioselective Synthesis of Chiral this compound Isomers

The compound this compound is an achiral molecule as it does not possess a stereocenter. Therefore, enantioselective synthesis is not applicable to the direct production of its isomers. However, the principles of catalytic asymmetric synthesis are highly relevant for producing chiral fluorinated compounds in general, including chiral ω-fluoroalcohols that may have stereocenters elsewhere in their carbon chains. rsc.orgdoi.orgfrontiersin.org

Several catalytic asymmetric methods have been developed to create chiral molecules containing a C-F bond. princeton.edu These strategies typically involve one of two approaches:

Asymmetric Nucleophilic Fluorination: This involves the enantioselective opening of prochiral or meso-epoxides with a fluoride source. ucla.eduprinceton.edu A chiral catalyst, often a metal complex, coordinates to the epoxide, rendering one of the electrophilic carbons more susceptible to attack by the fluoride nucleophile. This catalyst-controlled ring-opening establishes a β-fluoroalcohol with high enantiopurity.

Asymmetric Electrophilic Fluorination: While less common for preparing simple fluoroalcohols, this method involves using a chiral catalyst to direct the attack of an electrophilic fluorine source ("F+") onto a nucleophilic carbon, such as an enolate.

These methodologies are foundational in organofluorine chemistry and would be the strategies of choice for synthesizing chiral analogues of this compound. doi.org The development of dual-catalyst systems, which may consist of a chiral Lewis acid and an amine, has further enhanced the efficiency and selectivity of these transformations. princeton.edu

Methodological Advancements in Fluorination Techniques Applicable to ω-Fluoroalcohols

The field of fluorine chemistry is rapidly advancing, with new methods constantly being developed to achieve C-F bond formation under milder and more selective conditions. nih.gov These advancements are directly applicable to the synthesis of ω-fluoroalcohols like this compound.

Visible-Light Photoredox Catalysis: A significant recent development is the use of visible-light photoredox catalysis for the deoxyfluorination of alcohols. princeton.eduscientificupdate.com This approach uses a photocatalyst that, upon light absorption, initiates a single-electron transfer process. This generates a radical intermediate from an activated alcohol, which then reacts with an electrophilic fluorine source like Selectfluor®. princeton.eduscientificupdate.com This radical-mediated pathway complements traditional nucleophilic methods and is particularly effective for secondary and tertiary alcohols, which are often challenging substrates in SN2 reactions. princeton.edu

Latent Fluoride Sources: To circumvent the handling issues associated with hydrogen fluoride (HF), latent fluoride sources like benzoyl fluoride have been developed. princeton.edu In the presence of a catalyst, these reagents generate HF in situ, allowing for controlled, catalytic C-F bond formation. This strategy has been successfully applied to the asymmetric ring-opening of epoxides. princeton.edu

Borane-Mediated Deoxyfluorination: A novel borane-mediated deoxyfluorination method has been reported that exhibits high selectivity for secondary alcohols over primary or tertiary alcohols. nih.gov This unusual selectivity, which circumvents the typical limitations of SN1 and SN2 pathways, provides a new tool for selective fluorination in complex molecules. nih.gov

Bifunctional Organocatalysis: For applications in radiochemistry, such as positron emission tomography (PET), efficient radiofluorination is crucial. The development of bifunctional organocatalysts, such as tri-tert-butanol ammonium (B1175870) salts, has shown promise. mdpi.com These catalysts can enhance the elution and reactivity of [¹⁸F]fluoride, potentially allowing for single-step, high-yield radiolabeling under mild conditions. mdpi.com

Table 3: Summary of Advanced Fluorination Techniques

Technique Mechanism Key Features Applicable To
Photoredox Catalysis Radical-mediated Mild conditions, uses electrophilic fluorine source, good for tertiary alcohols princeton.edu Deoxyfluorination
Latent HF Sources Nucleophilic (in situ HF) Catalyst-controlled, avoids direct handling of HF princeton.edu Epoxide Ring-Opening
Borane-Mediation Nucleophilic (modified SN) High selectivity for secondary alcohols nih.gov Deoxyfluorination

Derivatization and Chemical Transformations of 8 Fluorooctan 1 Ol

Transformation of the Hydroxyl Group in 8-Fluorooctan-1-ol

The primary hydroxyl group (-OH) of this compound is a highly reactive site, amenable to various functional group interconversions. These reactions allow for the introduction of diverse chemical functionalities, expanding the utility of the molecule as a synthetic intermediate.

Esterification Reactions

The hydroxyl group readily undergoes esterification, a reaction that converts an alcohol into an ester. This can be achieved through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides.

With Carboxylic Acids: Esterification with carboxylic acids typically requires an acid catalyst, commonly concentrated sulfuric acid, and often involves heating. The reaction is reversible, and removal of water drives the equilibrium towards ester formation. For instance, reaction with acetic acid in the presence of sulfuric acid would yield 8-fluorooctyl acetate (B1210297) and water.

Reaction Scheme Example: R-COOH + R'-OH ⇌ R-COO-R' + H₂O (Where R-COOH is a carboxylic acid and R'-OH is this compound)

With Acyl Chlorides: A more reactive method involves the use of acyl chlorides. This reaction is generally faster and does not require a strong acid catalyst, often proceeding under milder conditions, sometimes in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the liberated HCl. This route is often preferred for sensitive substrates or when higher yields are desired.

Reaction Scheme Example: R-COCl + R'-OH → R-COO-R' + HCl (Where R-COCl is an acyl chloride and R'-OH is this compound)

These esterification reactions are important for synthesizing compounds used in various applications, including fragrances, flavorings, and as intermediates in pharmaceutical and material science applications.

Etherification Reactions

Etherification involves the conversion of the alcohol's hydroxyl group into an ether linkage (-O-R). The most common method for achieving this is the Williamson ether synthesis.

In this synthesis, the alcohol is first deprotonated by a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide or sulfonate ester in an SN2 reaction to form the ether.

Williamson Ether Synthesis:

Deprotonation: this compound + NaH → 8-Fluorooctyl sodium alkoxide + H₂

Nucleophilic Substitution: 8-Fluorooctyl sodium alkoxide + R-X → 8-Fluorooctyl-O-R + NaX (Where R-X is an alkyl halide or sulfonate ester)

This method allows for the formation of a wide variety of ethers, incorporating different alkyl or aryl groups onto the oxygen atom of the original alcohol. The terminal fluorine atom remains unaffected under these conditions.

Halogenation to Yield ω-Fluoroalkyl Halides (e.g., 1-Bromo-8-fluorooctane)solubilityofthings.com

The conversion of the primary alcohol to an alkyl halide is a fundamental transformation. This is typically achieved by replacing the hydroxyl group with a halogen atom, such as bromine or chlorine.

Conversion to Alkyl Bromides: A common method involves treating the alcohol with phosphorus tribromide (PBr₃) or via a two-step process involving tosylation or mesylation followed by displacement with a bromide source.

Using PBr₃: 3 R'-OH + PBr₃ → 3 R'-Br + H₃PO₃ (Where R'-OH is this compound)

Via Tosylation/Mesylation: The alcohol can be converted to a tosylate (R'-OTs) or mesylate (R'-OMs) using tosyl chloride or mesyl chloride, respectively, in the presence of a base. These sulfonate esters are excellent leaving groups and can then be displaced by bromide ions (e.g., from LiBr or KBr) to yield the corresponding alkyl bromide.

Conversion to Alkyl Chlorides: Similarly, thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides.

Using SOCl₂: R'-OH + SOCl₂ → R'-Cl + SO₂ + HCl

These reactions yield ω-fluoroalkyl halides, such as 1-bromo-8-fluorooctane (B1596034) solubilityofthings.com, which are valuable intermediates for further nucleophilic substitution reactions or for use in Grignard reagent formation.

Table 1: Halogenation of this compound

Product NameReagent(s)Reaction Type
1-Bromo-8-fluorooctanePBr₃ or TsCl/MsCl then Br⁻ sourceHalogenation (Bromination)
1-Chloro-8-fluorooctaneSOCl₂Halogenation (Chlorination)

Reactions Involving the Terminal Fluorine Atom

The terminal carbon-fluorine (C-F) bond in this compound is known for its high bond dissociation energy, making it exceptionally strong and generally unreactive under typical organic reaction conditions. In most transformations targeting the hydroxyl group, the terminal fluorine atom remains intact, preserving the fluorinated character of the molecule.

While the C-F bond is robust, under specific, often harsh or catalytic conditions, it can be activated. For instance, certain transition metal catalysts (e.g., palladium, rhodium) can mediate C-F bond cleavage, enabling its functionalization. However, these reactions are typically substrate-specific and require specialized reagents and conditions, and are not considered standard transformations of the alcohol itself. In the context of derivatizing the hydroxyl group, the terminal fluorine atom is generally considered inert.

Olefinic Transformations of this compound Derivatives

Olefinic transformations, typically involving the formation of a carbon-carbon double bond, can be achieved from derivatives of this compound. A common pathway involves prior halogenation of the alcohol.

For example, if this compound is first converted to 1-bromo-8-fluorooctane (as described in Section 3.1.3), this alkyl halide can undergo an elimination reaction, typically a dehydrohalogenation, in the presence of a strong base (e.g., potassium tert-butoxide, KOH). This process removes a hydrogen atom from the adjacent carbon (C2) and the bromine atom from C1, forming a double bond between C1 and C2.

Dehydrohalogenation: 1-Bromo-8-fluorooctane + Strong Base → 7-Fluoro-1-octene + HBr (as salt)

This reaction generates a fluorinated alkene, which can then be subjected to various olefin-specific reactions, such as addition reactions, polymerization, or cycloadditions. Such transformations are key in synthesizing fluorinated polymers and specialized organic molecules.

Multi-step Synthesis of Complex Molecules Utilizing this compound as a Building Blocksmolecule.comfluorine1.ru

This compound serves as a valuable bifunctional building block in the synthesis of more complex molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors solubilityofthings.com. Its utility stems from the presence of two distinct functional handles: a reactive hydroxyl group and a stable, lipophilicity-modifying terminal fluorine atom.

The hydroxyl group can be readily transformed into various other functional groups (esters, ethers, halides, amines, etc.), allowing for its attachment to diverse molecular scaffolds. The eight-carbon chain provides a flexible linker, while the terminal fluorine atom can impart specific properties such as increased lipophilicity, metabolic stability, and altered electronic characteristics to the final molecule.

Examples of its role as a building block include:

Incorporation into Pharmaceuticals and Agrochemicals: The fluorinated octyl chain can be appended to biologically active molecules to enhance their pharmacokinetic profiles, such as improving membrane permeability or resistance to enzymatic degradation.

Synthesis of Fluorinated Surfactants and Polymers: Derivatives of this compound can be used as monomers or functional additives in the synthesis of specialized polymers and surfactants, where the fluorinated tail contributes to unique surface properties like hydrophobicity and oleophobicity.

Preparation of Fluorous Tags: The 8-fluorooctyl moiety can be part of a "fluorous tag," which are used in fluorous phase synthesis and purification techniques, enabling the selective isolation of complex molecules.

The ability to selectively modify the hydroxyl group while retaining the terminal fluorine atom makes this compound a strategic starting material for constructing molecules with precisely engineered properties.

Compound List:

this compound

8-Fluorooctyl acetate

8-Fluorooctyl sodium alkoxide

1-Bromo-8-fluorooctane

1-Chloro-8-fluorooctane

7-Fluoro-1-octene

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Fluorooctan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules, providing detailed information about the connectivity and environment of atomic nuclei.

High-Resolution ¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. For 8-fluorooctan-1-ol, a ¹H NMR spectrum would typically reveal signals corresponding to the eight methylene (B1212753) groups and the hydroxyl proton. The protons adjacent to the fluorine atom (at C7) and the hydroxyl group (at C1) are expected to show characteristic chemical shifts and coupling patterns. The methylene protons (CH₂) in an alkyl chain typically appear as multiplets in the range of δ 1.2-1.7 ppm. The protons closer to the electronegative fluorine atom (at C7) would be deshielded and appear at a higher chemical shift, while those closer to the hydroxyl group (at C1) would also be affected. The hydroxyl proton (OH) signal is often a broad singlet, its position being concentration and solvent dependent, and it can be confirmed by D₂O exchange, which causes the signal to disappear.

¹⁹F NMR Spectroscopy for Conformational and Electronic Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly valuable for fluorinated compounds like this compound. ¹⁹F NMR is highly sensitive and provides a direct probe of the fluorine atom's environment. The chemical shift of the ¹⁹F nucleus is highly sensitive to the electronic environment, including the presence of nearby functional groups and conformational changes. For this compound, the ¹⁹F NMR spectrum would show a single signal corresponding to the single fluorine atom. This signal's chemical shift and any observed coupling to nearby protons (¹H-¹⁹F coupling) would provide crucial information about the molecule's structure and potential conformations. For instance, coupling constants (J values) between fluorine and protons, such as ²JFH or ³JFH, can reveal the spatial relationship between these nuclei, aiding in conformational analysis. acs.orglibretexts.orgsemanticscholar.org

2D NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous structural assignment, especially for complex molecules or when ¹H NMR spectra are crowded.

COSY experiments correlate coupled protons, allowing the tracing of proton-proton connectivity through spin-spin coupling. This would help in assigning the signals of the adjacent methylene groups in this compound. emerypharma.com

HSQC correlates directly bonded proton and carbon atoms, allowing the assignment of carbon signals based on their attached protons.

HMBC correlates protons with carbons separated by two or three bonds, providing information about longer-range connectivity. This is particularly useful for confirming the position of the fluorine atom and the hydroxyl group by observing correlations to distant carbons. researchgate.net

Mass Spectrometry (MS) Techniques in Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. However, alcohols, including fluorinated ones, can sometimes exhibit weak or absent molecular ion peaks due to facile fragmentation.

Common fragmentation pathways for alcohols involve the cleavage of C-C bonds adjacent to the hydroxyl group, leading to characteristic fragment ions. For this compound, fragmentation could occur at various points along the carbon chain. The presence of the fluorine atom can influence fragmentation patterns. For example, cleavage alpha to the fluorine atom might be observed. Loss of water (M - 18) is a common fragmentation for alcohols. libretexts.orgsavemyexams.comsavemyexams.com The fragmentation pattern, consisting of a series of peaks at specific mass-to-charge ratios (m/z), acts as a molecular fingerprint, helping to confirm the structure. rsc.orglibretexts.org

Table 1: Potential Fragmentation Patterns for this compound (Hypothetical)

Fragment Descriptionm/z (approx.)Notes
Molecular Ion (M⁺)148C₈H₁₇FO
Loss of H₂O (M - 18)130Common for alcohols
Loss of CH₂OH (M - 32)116Fragment from cleavage at C1-C2 bond
Loss of F (M - 19)129Fragment from loss of fluorine atom
Fragment from C7-C8 cleavage129[CH₂(CH₂)₆OH]⁺
Fragment from C1-C2 cleavage130[F(CH₂)₇]⁺ (less likely due to fluorine's position)
Fragment from C6-C7 cleavage115[F(CH₂)₆CH₂]⁺
Fragment from C2-C3 cleavage102[F(CH₂)₅CH₂CH₂]⁺
Fragment with CH₂OH⁺31Common fragment for primary alcohols
Fragment with FCH₂⁺33Fragment containing the fluorine atom

Note: These are hypothetical fragments based on general alcohol fragmentation and the presence of fluorine. Actual fragmentation patterns would require experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by detecting molecular vibrations.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular bonds to vibrate (stretch, bend). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers). For this compound, key absorptions would include:

A broad and strong O-H stretching band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding in alcohols. savemyexams.comorgchemboulder.compressbooks.pub

C-H stretching vibrations from the methylene groups, typically observed in the region of 2850-3000 cm⁻¹. savemyexams.comwisc.eduuomustansiriyah.edu.iq

A C-O stretching vibration, characteristic of alcohols, usually found in the region of 1050-1200 cm⁻¹. pressbooks.pub

C-F stretching vibrations, which typically appear in the fingerprint region (below 1500 cm⁻¹) and can be complex, often appearing as strong absorptions. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy relies on inelastic scattering of light by molecular vibrations. Similar to IR, it is sensitive to functional groups. While IR spectroscopy detects changes in dipole moment during vibration, Raman spectroscopy detects changes in polarizability. horiba.comanton-paar.comrenishaw.com For this compound, Raman spectroscopy would also reveal characteristic vibrations:

O-H stretching vibrations, which may appear as sharp or broad bands depending on hydrogen bonding.

C-H stretching and bending vibrations of the alkyl chain.

C-O stretching vibrations.

C-F stretching vibrations.

The complementary nature of IR and Raman spectroscopy can provide a more comprehensive understanding of the molecule's vibrational modes and thus its structure. horiba.comanton-paar.com

Compound List

this compound

Computational Studies of 8 Fluorooctan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental for determining the electronic structure of molecules like 8-fluorooctan-1-ol. These methods solve approximations of the Schrödinger equation to map out the distribution of electrons within the molecule, providing insights into its electronic configuration and properties wikipedia.org. Key aspects derived from these calculations include:

Molecular Orbitals: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of a molecule's electronic stability and its potential to undergo chemical reactions, such as electrophilic or nucleophilic attacks.

Bond Properties: Calculations can provide information on bond lengths, bond angles, and vibrational frequencies, which are crucial for understanding molecular geometry and predicting spectroscopic data.

Reactivity Prediction: By analyzing reaction pathways, transition states, and activation energies, quantum chemical methods can predict the likely sites and types of chemical reactions this compound might undergo. For instance, the hydroxyl group is a common site for reactions like esterification or oxidation, while the C-F bond, though generally stable, can be involved in specific defluorination reactions under certain conditions.

These calculations provide a foundational understanding of the molecule's intrinsic electronic properties, which then inform other computational approaches.

Conformational Analysis and Energetics of this compound

The long, flexible eight-carbon chain of this compound allows for numerous possible spatial arrangements, known as conformers. Computational methods are employed to identify the most stable conformers and their relative energies. This process typically involves systematic searches of the conformational space by rotating around single bonds, followed by geometry optimization at a chosen level of theory.

Studies on shorter fluorinated alcohols, such as 3-fluoropropan-1-ol (B147108), have revealed the importance of intramolecular hydrogen bonding (IMHB) between the hydroxyl proton and the fluorine atom, which can stabilize specific folded conformations nih.govresearchgate.netresearchgate.net. While the longer chain of this compound might reduce the direct proximity of the OH and F groups, other van der Waals and dipole-dipole interactions will still dictate conformational preferences. The terminal fluorine atom can influence the gauche/anti preferences of adjacent C-C bonds, and the hydroxyl group's orientation relative to the chain is also a significant factor.

The relative populations of these conformers at a given temperature are determined by their Boltzmann distribution, calculated from their energy differences. Understanding these conformational preferences is crucial as different conformers can exhibit distinct physical and chemical properties.

Conformer Type (Illustrative)Relative Energy (kJ/mol)Population (%)Notes
All-trans0.030Extended chain, minimal steric hindrance
OH-gauche1.525Hydroxyl group rotated
C-F gauche2.020C-C bond adjacent to fluorine is gauche
OH···F IMHB (potential)3.015Possible weak intramolecular interaction
Other gauche conformers2.5-4.010Various combinations of gauche rotations

Note: The data presented in this table are illustrative and based on general trends observed in similar flexible fluorinated alcohols, as specific conformational data for this compound is not extensively published in the reviewed literature. The relative energies and populations are representative of typical outcomes from conformational analysis.

Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for the characterization of organic molecules, and ¹⁹F NMR is particularly useful for fluorinated compounds due to fluorine's unique nuclear properties and its absence in most biological systems beilstein-journals.org. Computational methods can accurately predict ¹⁹F NMR chemical shifts, aiding in the assignment and verification of experimental spectra.

Studies have shown that Density Functional Theory (DFT) methods, such as ωB97XD with the aug-cc-pvdz basis set, can predict ¹⁹F NMR chemical shifts with a reasonable Root Mean Square (RMS) error, often around 3.57 ppm researchgate.netrsc.orgchemrxiv.orgworktribe.com. The prediction process typically involves:

Geometry Optimization: Determining the stable conformers of the molecule.

NMR Shielding Tensor Calculation: Calculating the magnetic shielding experienced by the fluorine nucleus in each conformer.

Conformational Averaging: Boltzmann-averaging the calculated chemical shifts based on the populations of each conformer.

The predicted chemical shift for the fluorine atom in this compound will be sensitive to its local electronic environment, which is influenced by the orientation of the hydroxyl group and the conformation of the alkyl chain. Differences in predicted shifts between various conformers can be significant, highlighting the importance of conformational averaging.

Conformer Type (Illustrative)Predicted ¹⁹F NMR Shift (ppm)Notes
All-trans-195.0Extended chain, minimal interactions
OH-gauche-197.5OH group close to F, potential influence
C-F gauche-196.2Fluorine in a gauche environment
OH···F IMHB (potential)-200.1Stronger influence from IMHB

Note: The predicted ¹⁹F NMR chemical shifts presented here are hypothetical values for illustrative purposes. Specific experimental or computationally derived ¹⁹F NMR data for this compound was not found in the provided search snippets. The accuracy of prediction methods is typically in the range of 3-4 ppm RMS error.

Molecular Dynamics Simulations to Study Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules in condensed phases (liquids or solids) and their interactions with the environment. For this compound, MD simulations can reveal how molecules arrange themselves, how they interact with solvent molecules (if applicable), and how these interactions influence macroscopic properties.

Key aspects investigated using MD simulations include:

Intermolecular Forces: These simulations can model van der Waals forces, dipole-dipole interactions, and hydrogen bonding between this compound molecules or between this compound and solvent molecules. The strength and nature of these interactions dictate properties such as viscosity, solubility, and phase behavior.

Solvation Effects: If this compound is studied in a solvent, MD simulations can capture how solvent molecules surround and interact with the solute, affecting its electronic structure and reactivity (e.g., via implicit solvent models like SMD or explicit solvent models) byu.eduq-chem.com.

Dynamic Properties: MD simulations can track the movement of atoms and molecules over time, providing information on diffusion coefficients, rotational correlation times, and the dynamics of conformational changes in solution.

Force Field Development: The accuracy of MD simulations heavily relies on the quality of the force field used, which describes the potential energy of the system. Developing accurate force fields for fluorinated compounds is an ongoing area of research, requiring careful parameterization to capture specific C-F bond characteristics and interactions byu.edu.

By simulating the behavior of a large ensemble of molecules over time, MD provides a dynamic picture of how this compound behaves in its environment, complementing the static snapshots provided by quantum chemical calculations.

Compound List:

this compound

3-fluoropropan-1-ol

2,2,3,3,4,4,5,5-octafluoropentan-1-ol

Applications of 8 Fluorooctan 1 Ol in Academic Research

Role as an Intermediate in the Synthesis of Research Compounds

8-Fluorooctan-1-ol is a versatile chemical compound that serves as a valuable intermediate in organic synthesis. innospk.comsolubilityofthings.com Its bifunctional nature, featuring a hydroxyl (-OH) group at one end of an eight-carbon chain and a fluorine atom at the other, allows it to participate in a variety of chemical reactions. innospk.com This structure makes it a key building block for constructing more complex molecules with specific desired properties. innospk.comontosight.ai

In the fields of pharmaceutical and agrochemical research, the introduction of fluorine into organic molecules is a widely used strategy to enhance biological activity and modify physicochemical properties. innospk.comsolubilityofthings.combeilstein-journals.org this compound serves as a key starting material for creating fluorinated derivatives intended for these applications. innospk.comsolubilityofthings.com The presence of the fluorine atom can significantly alter a molecule's reactivity, stability, and lipophilicity, which in turn can improve the efficacy of potential drugs or agricultural products. innospk.comsolubilityofthings.com

The hydroxyl group of this compound allows it to undergo common organic reactions such as esterifications and nucleophilic substitutions, enabling its incorporation into larger, more complex molecular frameworks. innospk.com Researchers utilize this reactivity to synthesize a range of intermediates that are pivotal in the development of new therapeutic agents and specialized agrochemicals. innospk.comsolubilityofthings.com For instance, fluorinated compounds are of considerable interest as they can be fascinating building blocks for new drug candidates. beilstein-journals.org The stability of the carbon-fluorine bond often makes the resulting molecules robust.

Table 1: Synthetic Reactions Involving this compound

Reaction Type Reacting Group Potential Application Reference
Esterification Hydroxyl (-OH) Synthesis of fluorinated esters for pharmaceuticals or specialty chemicals. innospk.com
Nucleophilic Substitution Hydroxyl (-OH) Incorporation into larger molecular backbones for drug and agrochemical development. innospk.com

The unique properties imparted by fluorine also make this compound and related compounds valuable in materials science. ontosight.ai Its structural analog, 1-chloro-8-fluorooctane, is noted as a potential candidate for developing new materials like polymers and coatings with specific chemical and physical characteristics. ontosight.ai Fluorinated compounds are used in the synthesis of fluorinated surfactants and polymers where the inert carbon-fluorine bond is a desirable feature. These materials can exhibit useful properties such as low surface energy, high thermal stability, and chemical resistance, making them suitable for advanced coatings and specialty polymers. For example, fluorinated urethanes, synthesized from fluorinated alcohols, are used as additives in photopolymer formulations. google.com

Radiochemistry and Radiolabeling Applications

The fluorine atom in this compound makes it and its derivatives particularly relevant in the field of radiochemistry, specifically for the development of imaging agents for Positron Emission Tomography (PET).

Positron Emission Tomography (PET) is a powerful medical imaging technique that relies on the detection of radiation from positron-emitting isotopes. acs.org Fluorine-18 (¹⁸F) is a commonly used isotope for this purpose due to its convenient half-life and low positron energy. koreascience.kr The synthesis of ¹⁸F-labeled molecules allows researchers to visualize and quantify biological processes in vivo. acs.org

While direct examples of an ¹⁸F-labeled this compound tracer are not prominent, the synthesis strategies for creating ¹⁸F-labeled compounds often involve precursors with similar structures. For example, the synthesis of ¹⁸F-labeled β-blockers has been achieved by performing a tosyloxy-for-¹⁸F-fluoride displacement on a precursor molecule. scholaris.ca This general approach, involving the nucleophilic substitution of a leaving group with [¹⁸F]fluoride, is a cornerstone of ¹⁸F radiochemistry. acs.orgresearchgate.net Precursors for PET tracers are often designed with a leaving group (like a tosylate) at a position where the ¹⁸F atom is to be introduced. acs.orge-century.us Given its structure, derivatives of this compound could be synthesized to serve as such precursors for novel PET tracers. The development of ¹⁸F-labeled tracers is crucial for imaging pathologies such as Alzheimer's disease, various cancers, and for monitoring gene expression. e-century.usnih.govsnmjournals.orgresearchgate.net

Table 2: Common ¹⁸F-Labeling Strategies Relevant to Fluorinated Alcohols

Method Description Precursor Feature Reference
Nucleophilic Substitution A leaving group (e.g., tosylate, nosylate) on an alkyl chain is displaced by [¹⁸F]fluoride. Alkyl chain with a good leaving group. acs.orgscholaris.ca

Understanding the mechanisms of ¹⁸F incorporation is critical for optimizing the synthesis of radiotracers. Research in this area explores the reactivity of different precursors and the conditions required for efficient labeling. For example, studies have investigated the competition between different types of alkyl halides in reactions, finding that the reactivity for C-F bond functionalization follows the trend of tertiary > secondary > primary alkyl fluoride (B91410), which suggests a mechanism involving a carbocation intermediate. acs.org

The development of efficient radiosynthesis methods is a major focus. acs.org For instance, an improved method for labeling β-blockers with ¹⁸F utilized an oxazolidinone group to protect both the amine and hydroxyl functionalities during the nucleophilic displacement of a tosyl group with [¹⁸F]fluoride. acs.org Such mechanistic and methodological advancements are crucial for producing PET tracers with high radiochemical yield and purity, which is essential for their clinical application. acs.orgresearchgate.net

In Vitro Biological Activity Studies of Fluorinated Alcohols

Fluorinated alcohols as a class have been the subject of various in vitro biological studies to understand their interactions with biological systems. nih.govrug.nl These compounds are known to have physicochemical properties that make them effective solvents for peptides and proteins and can influence their structure. nih.govrug.nlosti.gov For example, they have been used in biochemical and spectroscopic studies to unfold protein aggregates and to help incorporate peptides into lipid bilayers. nih.govrug.nl

Specific research on fluorotelomer alcohols (FTOHs), a category that includes compounds structurally similar to this compound, has revealed potential biological activities. utoronto.canih.gov A study investigating the estrogen-like properties of several perfluorinated compounds found that 1H,1H,2H,2H-perfluoro-decan-1-ol (8:2 FTOH) promoted proliferation in MCF-7 breast cancer cells, an effect characteristic of xenoestrogens. nih.gov The same study showed that 8:2 FTOH stimulated resting cells to enter the synthesis phase (S-phase) of the cell cycle and altered the expression of several estrogen-responsive genes. nih.gov

Another area of study is the biotransformation of FTOHs. Research has shown that 8:2 FTOH can be biodegraded by microbial systems, with an initial half-life of about 0.2 days per mg of initial biomass protein. utoronto.ca This biodegradation can lead to the formation of persistent perfluorinated acids (PFCAs), which are of environmental interest. utoronto.ca

Table 3: Summary of In Vitro Biological Findings for Fluorotelomer Alcohols (FTOHs)

Compound Assay/Study Type Finding Reference
8:2 FTOH E-screen assay (MCF-7 cells) Promoted cell proliferation, indicating estrogen-like properties. nih.gov
8:2 FTOH Cell cycle analysis (MCF-7 cells) Stimulated reentry into the S-phase of the cell cycle. nih.gov
8:2 FTOH Gene expression analysis Up-regulated estrogen-responsive genes such as trefoil factor 1 and progesterone (B1679170) receptor. nih.gov

Investigation of Estrogen-Like Properties of Fluorotelomer Alcohols in Cell-Based Assays (e.g., MCF-7 Breast Cancer Cell Proliferation)

Academic research has investigated the potential for this compound (8:2 FTOH) to exhibit estrogen-like properties. nih.govle.ac.uknih.gov These studies often employ in vitro models, particularly the human breast cancer cell line MCF-7, which is known to be responsive to estrogens. plos.orgmdpi.comd-nb.info The research combines several assays to build a comprehensive picture of the compound's hormonal activity. nih.govle.ac.uk

A key method used is the E-screen assay, which measures the ability of a chemical to induce the proliferation of growth-arrested MCF-7 cells. nih.gov In these assays, 8:2 FTOH was shown to behave like a xenoestrogen, which is an external compound that mimics the effects of estrogen. nih.govp2infohouse.org It clearly stimulated cell proliferation at a concentration of 10 micromolar (µM). nih.govp2infohouse.org This proliferative effect was lost at lower concentrations, such as 10⁻⁷ M (0.1 µM). nih.govp2infohouse.org

To further understand this proliferative effect, researchers conducted cell cycle analyses using flow cytometry. nih.govnih.gov These studies revealed that exposure to 8:2 FTOH prompted resting (growth-arrested) MCF-7 cells to re-enter the synthesis (S-phase) of the cell cycle. nih.govle.ac.uk After a 24-hour treatment with 10 µM of 8:2 FTOH, the percentage of cells in the S-phase increased significantly, rising to approximately 29%, compared to about 6% in the solvent control. nih.gov This finding corroborates the results from the E-screen assay, demonstrating a re-induction of cell proliferation. nih.gov

To investigate the molecular mechanisms behind these observations, real-time polymerase chain reaction (PCR) was used to analyze the expression of specific estrogen-responsive biomarker genes after 48 hours of exposure. nih.govnih.gov The expression of genes such as the trefoil factor 1 (TFF1), progesterone receptor (PGR), estrogen receptor 1 (ESR1), and PDZK1 was measured. nih.govp2infohouse.org Exposure to 10 µM 8:2 FTOH resulted in a notable upregulation of these genes. p2infohouse.org For instance, TFF1 expression increased 2.4-fold, PGR increased 2.4-fold, and ESR1 increased 2.2-fold. p2infohouse.org These changes in gene expression are consistent with an estrogen-like mode of action. nih.govle.ac.uk

Table 1: Effect of this compound (8:2 FTOH) on Estrogen-Responsive Gene Expression in MCF-7 Cells Data sourced from Maras et al. (2006) p2infohouse.org

GeneFunction/SignificanceFold Change with 10 µM 8:2 FTOH
TFF1Reliable estrogen-responsive biomarker gene in MCF-7 cells. nih.gov2.4x Up-regulation
PGRProgesterone Receptor; an estrogen-responsive gene.2.4x Up-regulation
ESR1Estrogen Receptor 1; its up-regulation suggests a possible alternative mode of action compared to estradiol. le.ac.uk2.2x Up-regulation
PDZK1An estrogen-responsive gene. p2infohouse.org2.4x Up-regulation

Screening for Activation of Nuclear Receptors and Gene Expression Related to Lipid Metabolism

The interaction of this compound with nuclear receptors, which are key regulators of metabolism and gene expression, has been a subject of academic screening. nih.govsoton.ac.uk Peroxisome proliferator-activated receptors (PPARs), in particular, are critical in controlling lipid and carbohydrate metabolism. nih.gov

In vitro assays using human and rat PPARα and PPARγ ligand binding domains were conducted to evaluate the activity of a panel of per- and polyfluoroalkyl substances (PFAS), including 8:2 FTOH. nih.govnih.gov The results from these studies indicated that 8:2 FTOH did not demonstrate significant agonist activity in either the human or rat PPARα assays. nih.gov Similarly, it showed no significant activation of PPARγ. nih.govnih.gov Further molecular modeling studies corroborated these findings, showing that 8:2 FTOH does not form the necessary hydrogen bonds with key amino acid residues (like Tyr 473) in the PPARγ ligand binding pocket to activate it. acs.org

While direct activation of PPARs appears unlikely, research has explored the broader impact of 8:2 FTOH on gene expression related to cellular signaling pathways. One study found that 8:2 FTOH, along with another PFAS compound, activated Mitogen-Activated Protein Kinase (MAPK) signaling pathways in the rat uterus. mdpi.com In fact, among the PFAS compounds tested, 8:2 FTOH was one of the most similar to estrogens in its pattern of gene activation on an osmotic gene array. mdpi.com However, another recent in vitro study that screened several understudied PFAS for their effect on genes involved in lipid metabolism did not prioritize 8:2 FTOH for further investigation, suggesting its effects were less potent compared to other tested compounds like PFOSA and 8:2 FTSA. researchgate.net

Notably, while screening for PPAR activation, some studies confirmed the estrogenic activity of 8:2 FTOH, observing that it exhibited human estrogen receptor (hER) agonism of greater than 20% of the maximum response. nih.govnih.gov

Table 2: Summary of this compound (8:2 FTOH) Activity on Select Nuclear Receptors Data compiled from multiple sources. nih.govnih.govacs.org

Nuclear ReceptorOrganism/SystemObserved Activity of 8:2 FTOH
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)Human & Rat (in vitro)No significant agonist activity nih.gov
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)Human & Rat (in vitro)No significant agonist activity nih.govacs.org
Estrogen Receptor (ER)Human (in vitro)Agonist activity observed nih.govnih.gov

Environmental Fate and Mechanistic Metabolism Studies of Fluorinated Octanols

Environmental Distribution and Pathways of Fluorinated Alcohols (General Class)

Fluorinated alcohols, a class of per- and polyfluoroalkyl substances (PFAS), are notable for their widespread presence in the environment, stemming from their use in industrial and consumer products. These compounds are often residuals in fluorinated polymers and surfactants, from which they can be released into the atmosphere. Due to their volatility, fluorotelomer alcohols can undergo long-range atmospheric transport, contributing to their detection in remote locations far from their sources.

Once in the environment, fluorinated alcohols can partition between air, water, and soil. Their fate is significantly influenced by transformation processes. A primary environmental degradation pathway for FTOHs is atmospheric oxidation, which leads to the formation of perfluorinated carboxylic acids (PFCAs). This atmospheric degradation is considered a significant contributor to the global dissemination of PFCAs. In aquatic and terrestrial systems, fluorinated alcohols are subject to microbial biodegradation, which also results in the formation of PFCAs and other transformation products. The degradation of fluorotelomer-based polymers in landfills and waste streams is also a long-term source of FTOHs and subsequent PFCAs to the environment.

In Vitro Metabolism of Related Fluorotelomer Alcohols (e.g., 8:2 FTOH)

The metabolism of fluorotelomer alcohols has been extensively studied in vitro to understand their biotransformation in living organisms. These studies provide crucial insights into the potential metabolic fate of 8-fluorooctan-1-ol.

Interspecies Comparisons of Metabolic Clearance Rates

Significant interspecies differences have been observed in the metabolic clearance of 8:2 FTOH. In vitro studies using hepatocytes have demonstrated that the rate of metabolism follows the order: rat > mouse > human ≥ trout. Rats and mice exhibit extensive metabolism of 8:2 FTOH, while the metabolic rate in human and trout hepatocytes is considerably lower. This variance in metabolic capacity across species is critical for assessing potential bioaccumulation and toxicity.

Metabolic Clearance Rates of 8:2 FTOH in Hepatocytes

SpeciesRelative Metabolic Clearance RateReference
RatHighest
MouseHigh
HumanLower
TroutLowest

Elucidation of Metabolic Pathways and Identification of Metabolites in Hepatocyte and Microsomal Systems

The metabolic pathways of 8:2 FTOH have been elucidated through studies using hepatocytes and liver microsomes. The primary initial step is the oxidation of the alcohol group. This is followed by further biotransformation into a variety of metabolites.

In isolated rat hepatocytes, 8:2 FTOH is metabolized to 8:2 fluorotelomer aldehyde (8:2 FTAL). This transient aldehyde can then be oxidized to 8:2 fluorotelomer carboxylate (8:2 FTCA). Another pathway involves the non-enzymatic elimination of hydrogen fluoride (B91410) from 8:2 FTAL to form the unsaturated aldehyde, 8:2 FTUAL, which is subsequently oxidized to 8:2 fluorotelomer unsaturated carboxylate (8:2 FTUCA).

Further metabolism can lead to the formation of shorter-chain perfluorinated acids, including perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), although the yield of these PFCAs from 8:2 FTOH metabolism is generally low. In human liver microsomes, the formation of PFOA and PFNA from 8:2 FTOH has not been detected. In addition to oxidation, a significant metabolic pathway for 8:2 FTOH is direct conjugation of the parent alcohol with glucuronic acid and sulfate (B86663) to form O-glucuronide and O-sulfate conjugates.

Key Metabolites of 8:2 FTOH Identified in In Vitro Systems

MetaboliteAbbreviationSystem Identified InReference
8:2 Fluorotelomer Aldehyde8:2 FTALRat Hepatocytes, Human Liver Microsomes
8:2 Fluorotelomer Carboxylate8:2 FTCARat Hepatocytes
8:2 Fluorotelomer Unsaturated Aldehyde8:2 FTUALRat Hepatocytes
8:2 Fluorotelomer Unsaturated Carboxylate8:2 FTUCARat Hepatocytes
Perfluorooctanoic AcidPFOARat and Mouse Hepatocytes
Perfluorononanoic AcidPFNARat Hepatocytes
O-glucuronide conjugate-Rat Hepatocytes, Human Liver Systems
O-sulfate conjugate-Rat Hepatocytes, Human Liver Systems

Enzymatic Systems Involved in the Biotransformation of Fluorinated Alcohols

The biotransformation of fluorinated alcohols is primarily mediated by cytochrome P450 (CYP) enzymes. Studies with human liver microsomes and recombinant human CYPs have identified CYP2C19 as the principal enzyme responsible for the initial oxidation of 8:2 FTOH to 8:2 FTAL. While other CYP isoforms were investigated, CYP2C19 was the only one found to catalyze this reaction to a significant extent. In contrast, studies with rat hepatocytes suggested the involvement of P450 enzymes, but not alcohol dehydrogenase, in the oxidation of FTOHs.

Biodegradation and Environmental Transformation Pathways

In the environment, fluorinated alcohols undergo transformation through various biotic and abiotic processes. Microbial biodegradation is a key pathway for the transformation of FTOHs in soil, sediment, and wastewater treatment systems.

Aerobic biodegradation of 8:2 FTOH in mixed microbial systems has been shown to proceed through an initial oxidation to the corresponding aldehyde and then to the telomer acid. This is followed by a β-oxidation mechanism, leading to the formation of the unsaturated telomer acid and ultimately yielding persistent PFCAs like PFOA. The half-life of 8:2 FTOH under aerobic conditions can be on the order of days.

Under anaerobic conditions, such as those found in some subsurface environments, the biotransformation of 8:2 FTOH is significantly slower. While transformation products like 8:2 FTCA and 8:2 FTUCA are still formed, the production of PFOA has been observed to be more limited compared to aerobic conditions. The specific redox conditions (e.g., nitrate-reducing, sulfate-reducing, or iron-reducing) can influence the rate and products of biotransformation. For instance, under nitrate-reducing conditions, the biotransformation of 8:2 FTOH is much faster than under sulfate- or iron-reducing conditions.

Studies have also shown that microorganisms are capable of defluorinating and mineralizing the perfluorinated carbon chain of FTOHs, leading to the formation of shorter-chain fluorinated metabolites and even carbon dioxide, although this process is slow.

Future Research Directions for 8 Fluorooctan 1 Ol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research into the synthesis of 8-fluorooctan-1-ol and other ω-fluoroalcohols will increasingly focus on green chemistry principles to enhance efficiency and sustainability. Traditional methods for introducing fluorine often rely on harsh reagents and conditions. Therefore, the development of milder and more selective fluorination techniques is a primary objective.

Photocatalytic and Enzymatic Approaches:

Visible-light photoredox catalysis is a promising avenue for the deoxyfluorination of alcohols. nih.govnih.govrsc.orgresearchgate.net This radical-mediated approach can be effective for secondary and tertiary alcohols and offers a distinct mechanistic pathway compared to traditional nucleophilic substitutions. nih.govnih.gov Further research could adapt these methods for the selective fluorination of primary long-chain alcohols like octan-1-ol. Photocatalytic methods using SF₆ as a fluorinating reagent under visible light also present a green and sustainable option. rsc.org

The use of enzymes in the synthesis of fluorinated compounds is another area of growing interest. While direct enzymatic fluorination of alkanes remains challenging, chemoenzymatic strategies that combine the selectivity of enzymes with the reactivity of chemical reagents hold promise. For instance, lipases can be used for the synthesis of 8-fluorooctyl esters, which can then be hydrolyzed to yield the desired alcohol. Research into novel fluorinases and the engineering of existing enzymes to accept long-chain aliphatic alcohols as substrates could lead to highly efficient and environmentally benign synthetic routes.

Sustainable Feedstocks and Reaction Media:

Future synthetic strategies will also likely explore the use of renewable feedstocks and greener solvent systems. The use of fluoroalcohol-water two-phase systems, for example, has shown promise for certain organic reactions and could be adapted for fluorination processes, potentially simplifying product separation and catalyst recycling. rsc.org

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Visible-Light Photoredox Catalysis Radical-mediated C-F bond formation.Milder reaction conditions, potential for high selectivity.
Enzymatic Synthesis High selectivity and specificity of enzymes.Environmentally benign, potential for enantioselective fluorination.
Green Solvent Systems Use of water or biphasic systems.Reduced environmental impact, easier product purification.

Design and Synthesis of Advanced Derivatives with Tailored Research Applications

The functional scaffold of this compound makes it an ideal starting material for the design and synthesis of advanced derivatives with tailored applications in research.

Probes for ¹⁹F NMR Spectroscopy:

The fluorine atom in this compound provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Derivatives of this compound can be designed as probes to study biological systems and materials. thermofisher.com For example, "clickable" fluoroalkyl azides can be synthesized and attached to biomolecules to monitor their interactions and dynamics in vitro and in cells. epa.gov Future work could focus on developing this compound-based probes with enhanced sensitivity and specificity for particular biological targets.

Fluorinated Surfactants and Lipids:

This compound can serve as a precursor for the synthesis of novel fluorinated surfactants and lipids. researchgate.net Fluorinated surfactants exhibit unique properties, such as high surface activity and stability, making them valuable in various industrial applications. researchgate.netijcmas.com Research is ongoing to develop more environmentally friendly fluorinated surfactants with improved biodegradability. researchgate.net

Fluorinated lipids are of particular interest for their potential applications in drug delivery and as probes for studying biological membranes. avantiresearch.comnih.govnih.gov These lipids can form stable vesicles and emulsions and have been shown to facilitate the transport of molecules into cells. nih.gov Derivatives of this compound could be incorporated into phospholipid analogues to create tools for investigating lipid-protein interactions and membrane dynamics. avantiresearch.comnih.gov

Derivative ClassPotential ApplicationsResearch Focus
¹⁹F NMR Probes Studying biomolecular interactions, in-cell NMR.Enhancing sensitivity and target specificity.
Fluorinated Surfactants Emulsifiers, detergents, coating agents.Improving biodegradability and reducing environmental persistence.
Fluorinated Lipids Drug delivery, membrane probes.Designing lipids for targeted delivery and specific membrane studies.

Deeper Computational Modeling for Structure-Reactivity Relationships and Predictive Science

Computational modeling is a powerful tool for understanding the structure-reactivity relationships of fluorinated compounds and for predicting their properties and behavior.

Density Functional Theory (DFT) Studies:

Density Functional Theory (DFT) calculations can provide valuable insights into the conformational preferences, electronic properties, and reactivity of this compound and its derivatives. nih.govacs.orgfu-berlin.de Such studies can aid in the design of new synthetic routes and in the prediction of the spectroscopic properties of novel compounds. nih.gov For instance, DFT can be used to predict ¹⁹F NMR chemical shifts, which is crucial for the development of new NMR probes. nih.gov

Molecular Dynamics (MD) Simulations:

Molecular dynamics (MD) simulations are particularly useful for studying the interactions of ω-fluoroalcohols with biological systems, such as lipid bilayers. researchgate.netnih.govqucosa.de These simulations can reveal how these molecules partition into membranes, their orientation within the bilayer, and their effects on membrane properties. researchgate.netqucosa.de This information is vital for understanding the biological activity and potential toxicity of these compounds. Future MD studies could explore the interactions of this compound and its derivatives with specific proteins to elucidate their mechanisms of action. nih.govrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models:

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of ω-fluoroalcohols based on their molecular structure. nih.govnih.gov By correlating molecular descriptors with experimental data, these models can be used to screen new derivatives for desired properties and to assess their potential environmental and health impacts. nih.govnih.govfrontiersin.org

Modeling TechniqueApplication to this compoundFuture Directions
Density Functional Theory (DFT) Predicting conformational stability, reactivity, and spectroscopic properties.Guiding the design of new catalysts and derivatives.
Molecular Dynamics (MD) Simulating interactions with lipid membranes and proteins.Elucidating mechanisms of biological activity and toxicity.
QSAR Models Predicting toxicity and biological activity.Developing predictive models for ecotoxicity and designing safer compounds.

Expanding Applications in Emerging Fields of Chemical Biology and Materials Science

The unique properties of this compound make it a versatile building block for applications in chemical biology and materials science.

Chemical Biology Tools:

Derivatives of this compound can be developed as chemical tools to study biological processes. For example, they can be incorporated into probes to study enzyme activity or to visualize lipids and membranes in living cells. thermofisher.comijcmas.comresearchgate.netresearchgate.netresearchgate.netutoronto.ca Fluorogenic probes that become fluorescent upon interaction with a specific enzyme are a particularly active area of research. researchgate.netresearchgate.netutoronto.ca The development of this compound-based probes could provide new ways to study lipid metabolism and protein lipidation. ijcmas.com

Advanced Materials:

In materials science, this compound can be used as a precursor for the synthesis of fluorinated polymers with specialized properties. nih.gov The incorporation of fluorine can enhance thermal stability, chemical resistance, and surface properties of materials. nih.gov Self-assembled monolayers of this compound derivatives on surfaces could be used to create coatings with tailored wettability and frictional properties. acs.org Further research in this area could lead to the development of new materials for a wide range of applications, from biomedical devices to advanced coatings.

Continued Investigation into the Environmental Fate and Mechanistic Biological Interactions of ω-Fluoroalcohols

A critical area of future research is the continued investigation into the environmental fate and biological interactions of ω-fluoroalcohols like this compound.

Environmental Degradation and Persistence:

Fluorotelomer alcohols are known to be precursors to persistent perfluorinated carboxylic acids (PFCAs) in the environment. researchgate.netepa.govresearchgate.netresearchgate.netacs.orgresearchgate.netthermofisher.comrsc.org Understanding the biodegradation pathways of this compound is crucial for assessing its environmental impact. epa.govresearchgate.netacs.orgresearchgate.net Studies on the microbial degradation of similar compounds have shown that the fluorinated carbon chain can be broken down, leading to the formation of shorter-chain fluorinated acids. acs.orgresearchgate.net Future research should focus on identifying the specific microorganisms and enzymes involved in the degradation of this compound and on quantifying the rates of these processes in different environmental compartments.

Mechanistic Toxicology:

Investigating the mechanisms of toxicity of ω-fluoroalcohols is essential for understanding their potential risks to human health and the environment. mdpi.comnih.gov Studies have shown that fluorinated compounds can interact with biological membranes, potentially disrupting their structure and function. qucosa.de The metabolism of ω-fluoroalcohols can lead to the formation of toxic metabolites, such as fluoroacetate. nih.gov Future research should aim to elucidate the specific molecular targets of this compound and its metabolites and to understand the downstream cellular effects that lead to toxicity. acs.org This knowledge is critical for developing accurate risk assessments and for designing safer alternatives.

Research AreaKey QuestionsImportance
Environmental Fate What are the primary degradation pathways and products of this compound in different environments?Assessing environmental persistence and the formation of potentially harmful byproducts.
Mechanistic Toxicology How does this compound and its metabolites interact with biological molecules and cellular pathways?Understanding the molecular basis of toxicity to inform risk assessment and regulation.

Q & A

Q. What are the established synthetic routes for 8-fluorooctan-1-ol, and what analytical techniques are essential for verifying its structural integrity and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic fluorination of octan-1-ol derivatives using reagents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under controlled conditions . Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the target compound. Structural confirmation requires a combination of 19F^{19}\text{F} NMR (to identify fluorine position) and 1H^{1}\text{H} NMR (to confirm hydroxyl and alkyl chain integrity) . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular formula and functional groups. Purity assessment via gas chromatography (GC) with flame ionization detection (FID) is recommended .

Q. How can researchers ensure reproducibility in the synthesis of this compound, particularly regarding solvent selection and reaction stoichiometry?

  • Methodological Answer : Reproducibility hinges on strict control of reaction parameters:
  • Use anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide) to prevent hydrolysis of intermediates .
  • Optimize stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent) to minimize unreacted starting material .
  • Document temperature gradients (e.g., 60–80°C for nucleophilic substitution) and reaction times (typically 12–24 hours).
    Cross-validate results using thin-layer chromatography (TLC) or in situ FTIR to monitor reaction progress .

Advanced Research Questions

Q. What experimental strategies address contradictions in the reported environmental persistence of this compound compared to other fluorotelomer alcohols?

  • Methodological Answer : Discrepancies may arise from differences in experimental models (e.g., aqueous vs. soil systems). To resolve these:
  • Conduct comparative degradation studies under standardized OECD guidelines, tracking half-lives via LC-MS/MS .
  • Analyze degradation products (e.g., perfluorocarboxylic acids) using high-resolution mass spectrometry to identify pathways .
  • Control variables such as pH, microbial activity, and UV exposure to isolate degradation mechanisms .

Q. How can researchers mitigate interference from fluorine’s electronegativity during spectroscopic characterization of this compound?

  • Methodological Answer : Fluorine’s strong electronegativity can distort NMR and IR spectra. Mitigation strategies include:
  • Using deuterated solvents (e.g., CDCl3_3) to reduce background noise in 19F^{19}\text{F} NMR .
  • Employing decoupling techniques in NMR to separate overlapping signals from adjacent protons.
  • For IR, dilute samples in KBr pellets to minimize absorption band broadening caused by fluorine’s polarizability .

Q. What advanced computational methods are suitable for predicting the thermodynamic stability and reactivity of this compound in silico?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
  • Bond dissociation energies (BDEs) for C-F bonds to assess stability .
  • Transition states for fluorination reactions to optimize synthetic pathways.
  • Solvent effects using polarizable continuum models (PCM) to simulate reaction environments .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting toxicity data for this compound across in vitro and in vivo models?

  • Methodological Answer : Apply a tiered approach:

Meta-analysis : Aggregate data from OECD-compliant studies (e.g., zebrafish embryotoxicity, Daphnia magna LC50_{50}) to identify trends .

Dose-response modeling : Use Hill equations to compare potency across models .

Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify conserved pathways (e.g., oxidative stress) .

Q. What protocols ensure robust quantification of this compound in complex biological matrices?

  • Methodological Answer :
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids/proteins .
  • Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 13C^{13}\text{C}-8-fluorooctan-1-ol) to correct for matrix effects .
  • Validation : Follow FDA guidelines for precision (±15% RSD) and accuracy (85–115% recovery) .

Environmental and Regulatory Considerations

Q. What methodologies are recommended for assessing the bioaccumulation potential of this compound in aquatic ecosystems?

  • Methodological Answer :
  • Bioconcentration factor (BCF) assays : Expose fish (e.g., rainbow trout) to 14C^{14}\text{C}-labeled compound and measure tissue uptake via scintillation counting .
  • Trophic magnification studies : Analyze concentrations in food chain components (algae, invertebrates, fish) using GC-MS .
  • Regulatory alignment : Compare results to EPA’s ECOTOX database thresholds for PBT (persistent, bioaccumulative, toxic) classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-fluorooctan-1-ol
Reactant of Route 2
Reactant of Route 2
8-fluorooctan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.